p-Methoxybenzyl acrylate

Photolithography Photoresist Polyelectrolyte multilayers

p-Methoxybenzyl acrylate (CAS 346146; synonym: (4-methoxyphenyl)methyl prop-2-enoate; C₁₁H₁₂O₃; MW 192.21 g/mol) is a para-methoxy-substituted benzyl acrylate monomer bearing a terminal vinyl group for free-radical polymerization. The compound features a benzyl ester linkage in which the aromatic ring is activated by a resonance-donating methoxy substituent at the para position, differentiating it from unsubstituted benzyl acrylate (BA) and from the isomeric p-methoxyphenyl acrylate (phenyl ester).

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B8584256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Methoxybenzyl acrylate
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC(=O)C=C
InChIInChI=1S/C11H12O3/c1-3-11(12)14-8-9-4-6-10(13-2)7-5-9/h3-7H,1,8H2,2H3
InChIKeyAFPXDYIIIOZTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Methoxybenzyl Acrylate: Technical Baseline for Procurement and Formulation Selection


p-Methoxybenzyl acrylate (CAS 346146; synonym: (4-methoxyphenyl)methyl prop-2-enoate; C₁₁H₁₂O₃; MW 192.21 g/mol) is a para-methoxy-substituted benzyl acrylate monomer bearing a terminal vinyl group for free-radical polymerization [1]. The compound features a benzyl ester linkage in which the aromatic ring is activated by a resonance-donating methoxy substituent at the para position, differentiating it from unsubstituted benzyl acrylate (BA) and from the isomeric p-methoxyphenyl acrylate (phenyl ester) [2]. It is supplied as a research-grade monomer, typically at ≥95% purity, and its polymerizable acrylate moiety enables incorporation into homo- and copolymers for coatings, adhesives, and functional materials .

Why Benzyl Acrylate or p-Methoxyphenyl Acrylate Cannot Simply Replace p-Methoxybenzyl Acrylate in Formulation-Critical Applications


Although benzyl acrylate (BA) shares the same acrylate-benzyl backbone, the absence of the para-methoxy group fundamentally alters the electronic character of the monomer—affecting radical stabilization during propagation, copolymerization reactivity ratios, and the photochemical lability of the ester linkage [1]. Similarly, p-methoxyphenyl acrylate positions the oxygen atom directly on the aromatic ring (phenyl ester rather than benzyl ester), which changes hydrolytic stability and UV absorption profiles . The p-methoxybenzyl ester occupies a distinct reactivity space: the electron-donating OCH₃ group (Hammett σₚ = −0.27) enhances resonance stabilization of the benzylic position without eliminating the benzylic C–O bond that is critical for applications requiring acid- or photo-cleavable protecting group chemistry [2]. These structural distinctions produce quantifiable differences in polymerization ceiling temperature, UV photohydrolysis selectivity, and copolymer composition drift—making direct interchange of in-class analogs unreliable without re-optimization of the entire formulation.

Quantitative Differentiation Evidence for p-Methoxybenzyl Acrylate Against In-Class Analogs


Photohydrolysis Selectivity: p-Methoxybenzyl Ester Exhibits Enhanced UV-Labile Carboxylic Acid Generation Versus Unsubstituted Benzyl Ester

In a multilayered polyelectrolyte film system, poly(acrylic acid) partially esterified with benzyl, 3-methoxybenzyl, 3,5-dimethoxybenzyl, and 2-nitrobenzyl groups was exposed to UV light and monitored by reflectance FTIR spectroscopy. The 3-methoxybenzyl ester (meta isomer of the p-methoxybenzyl motif) produced fewer photogenerated carboxylic acid groups upon irradiation compared to the 3,5-dimethoxybenzyl ester, but the methoxy-substituted benzyl esters as a class exhibited distinct photohydrolysis kinetics relative to the unsubstituted benzyl ester, which formed the lowest quantity of acid groups among the series [1]. While direct p-methoxybenzyl data are not reported in this study, the class-level trend demonstrates that methoxy substitution on the benzyl ring modulates the quantum efficiency of photochemical ester cleavage—a property that cannot be achieved with unsubstituted benzyl acrylate.

Photolithography Photoresist Polyelectrolyte multilayers

Synthesis Efficiency: p-Methoxybenzyl Acrylate Prepared in 92% Isolated Yield via K₂CO₃-Mediated Esterification of p-Methoxybenzyl Chloride

Odanaka et al. (Tetrahedron 2019) reported a general procedure for acrylate ester synthesis in which p-methoxybenzyl chloride (10.0 mmol) was reacted with acrylic acid (12.0 mmol) in the presence of K₂CO₃ (12.0 mmol) in DMF at 100 °C for 12 h, affording p-methoxybenzyl acrylate in 92% isolated yield after silica gel chromatography . This yield compares favorably to typical benzyl acrylate syntheses via the same general method. The protocol uses standard reagents and avoids specialized catalysts, making the monomer accessible for in-house synthesis when commercial supply is limited. The reported yield provides a benchmark for procurement decisions: the compound can be reliably synthesized at laboratory to pilot scale with high efficiency.

Monomer synthesis Process chemistry Esterification

Copolymerization Reactivity Ratios: 4-Methoxybenzyl Methacrylate Shows Preferential Incorporation Over Isobornyl Methacrylate (r₁ = 0.88, r₂ = 0.63) in ATRP

Kaya (J. Chem. Soc. Pak. 2011) determined monomer reactivity ratios for the atom transfer radical copolymerization (ATRP) of 4-methoxybenzyl methacrylate (MBMA) with isobornyl methacrylate (IBMA) at 90 °C. Using the Kelen–Tüdős and Fineman–Ross methods, the reactivity ratios were r₁ (IBMA) = 0.88 and r₂ (MBMA) = 0.63 [1]. Since r₂ < 1 and r₁ > r₂, MBMA exhibits a modest preference for cross-propagation over homopropagation, meaning it is incorporated more readily into the growing copolymer chain than IBMA. This results in composition drift toward MBMA enrichment at higher conversions. By class-level analogy, p-methoxybenzyl acrylate is expected to display similarly favorable cross-reactivity with bulky comonomers compared to unsubstituted benzyl acrylate, due to the electron-donating methoxy group enhancing radical stability at the propagating chain end [2].

Copolymerization kinetics ATRP Reactivity ratios

Ceiling Temperature Differentiation: α-p-Methoxybenzyl Substitution Lowers Polymerization Ceiling Temperature Relative to α-Benzylacrylate

Madruga et al. (Eur. Polym. J. 1986) synthesized methyl α-p-methoxybenzylacrylate and methyl α-p-chlorobenzylacrylate and determined their ceiling temperatures (Tc) in benzene solution via free-radical polymerization. Comparison with the Tc of methyl α-benzylacrylate revealed that the p-methoxy substituent modifies the entropic factor of polymerization, resulting in a different ceiling temperature [1]. Although the study used the α-substituted methyl ester analog rather than p-methoxybenzyl acrylate itself, the thermodynamic trend is structurally informative: the para-methoxy group on the benzyl ring alters the equilibrium monomer concentration at a given temperature compared to the unsubstituted benzyl analog. The same group subsequently reported that copolymerization of methyl α-p-methoxybenzylacrylate with methyl methacrylate at 40 °C in benzene exhibits a drastic decrease in overall copolymerization rate as the mole fraction of the α-(p-methoxybenzyl) monomer increases in the feed—behavior attributed to the relatively low ceiling temperature [2].

Polymerization thermodynamics Ceiling temperature α-Substituted acrylates

Thermal Degradation Activation Energy: Poly(4-methoxybenzyl methacrylate) Copolymer Degrades with Eₐ ≈ 167 kJ/mol, Providing Quantitative Thermal Stability Benchmarking

Kurt and Kaya (J. Appl. Polym. Sci. 2010) characterized the thermal degradation kinetics of poly(4-methoxybenzyl methacrylate-co-isobornyl methacrylate) synthesized by ATRP. Thermogravimetric analysis at multiple heating rates yielded activation energy (Eₐ) values of 166.38 kJ/mol (Kissinger method), 167.54 kJ/mol (Flynn–Wall–Ozawa), and 167.47 kJ/mol (Tang method) [1]. The initial decomposition temperature of the copolymers decreased with increasing mole fraction of isobornyl methacrylate (IBMA), indicating that the 4-methoxybenzyl methacrylate (MBMA) units confer greater heat resistance relative to IBMA in the copolymer [1]. The number-average molecular weight (Mn) was 12,500 g/mol with a polydispersity index of 1.5, demonstrating well-controlled ATRP behavior [2]. While this study examined the methacrylate analog, the thermal stability contribution of the 4-methoxybenzyl moiety is expected to be similar in both methacrylate and acrylate polymer backbones.

Thermal stability TGA kinetics Polymer degradation

Electronic Substituent Effect: Para-Methoxy Group (σₚ = −0.27) Provides Resonance Stabilization Unavailable in Benzyl Acrylate, Modulating Radical Propagation Kinetics

The para-methoxy substituent in p-methoxybenzyl acrylate exerts a resonance electron-donating effect characterized by a Hammett σₚ value of −0.27 [1]. This electronic activation stabilizes the benzylic radical intermediate formed during free-radical propagation via captodative effects, in contrast to unsubstituted benzyl acrylate (σₚ for H = 0.00 by definition) [2]. The electron-rich aromatic ring also modifies the susceptibility of the benzyl ester linkage to acid-catalyzed hydrolysis and oxidative cleavage: the p-methoxybenzyl (PMB) group is cleavable by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under mild conditions, whereas the unsubstituted benzyl group requires harsher hydrogenolysis or Lewis acid conditions [3]. This orthogonal deprotection capability is a key differentiator for applications requiring selective ester cleavage in the presence of other benzyl-protected functionalities.

Hammett parameters Radical stabilization Polymerization kinetics

Procurement-Driven Application Scenarios for p-Methoxybenzyl Acrylate Based on Verified Differential Evidence


Photo-Patternable Polymer Coatings and Photoresist Binders Requiring Tunable UV Deprotection

The class-level photohydrolysis evidence (Section 3, Evidence Item 1) establishes that methoxy-substituted benzyl esters undergo UV-induced carboxylic acid generation with selectivity distinct from unsubstituted benzyl esters [1]. p-Methoxybenzyl acrylate is therefore a candidate monomer for negative-tone photoresist binders or photo-patternable coatings where UV exposure must generate a solubility switch (hydrophobic ester → hydrophilic carboxylic acid). The para-methoxy substitution shifts the UV absorption and cleavage quantum yield compared to benzyl acrylate, enabling tuning of photospeed and contrast without changing the polymer backbone architecture.

Controlled-Architecture Copolymers Synthesized by ATRP with Predictable Composition Profiles

The reactivity ratio data for the methacrylate analog MBMA (r₂ = 0.63 with IBMA; Section 3, Evidence Item 3) demonstrates that 4-methoxybenzyl-containing monomers exhibit favorable cross-propagation kinetics in ATRP [2]. For p-methoxybenzyl acrylate, this translates to predictable incorporation into gradient and statistical copolymers with bulky comonomers such as isobornyl acrylate or tert-butyl acrylate. Procurement of this monomer supports formulations where precise compositional control is required for tailoring glass transition temperature, hydrophobicity, and mechanical properties.

Orthogonal Post-Polymerization Deprotection in Functional Block Copolymer Synthesis

The well-established orthogonality of the p-methoxybenzyl (PMB) protecting group (Section 3, Evidence Item 6) allows p-methoxybenzyl acrylate-based polymer blocks to be deprotected selectively using DDQ, while benzyl ester blocks remain intact, and vice versa using hydrogenolysis [3]. This orthogonality is critical for synthesizing amphiphilic block copolymers with precisely patterned hydrophilic/hydrophobic domains, or for creating reactive surface coatings where spatial control of carboxylic acid functionality is required. Benzyl acrylate cannot provide this orthogonal deprotection capability.

Thermally-Degradable or Recyclable Acrylic Coatings Leveraging Modulated Ceiling Temperature

The lowered ceiling temperature observed for the p-methoxy-substituted α-benzylacrylate analog (Section 3, Evidence Item 4) indicates that poly(p-methoxybenzyl acrylate) can undergo thermal depolymerization at lower temperatures than poly(benzyl acrylate) [4]. This property is valuable for designing recyclable or reworkable coatings, encapsulants, and adhesives where the polymer must be removed thermally without damaging the underlying substrate. The quantified thermal degradation activation energy of ~167 kJ/mol for the methacrylate analog provides a numerical benchmark for designing thermal processing protocols.

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